molecular formula C6H4F3N B1398209 3-(Difluoromethyl)-2-fluoropyridine CAS No. 1374659-42-3

3-(Difluoromethyl)-2-fluoropyridine

Cat. No.: B1398209
CAS No.: 1374659-42-3
M. Wt: 147.1 g/mol
InChI Key: XBXUTUWTZFRNNR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of both difluoromethyl and fluorine substituents on the pyridine ring imparts unique chemical and physical properties to the molecule, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .

Safety and Hazards

Safety data sheets provide information on the hazards of a substance and the necessary precautionary measures . It’s important to handle chemicals with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The development of novel methodologies for synthesizing fluorochemicals could expand new applications for fluorine chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-fluoropyridine using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under the influence of a base like potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(Difluoromethyl)-2-fluoropyridine often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to higher purity and reduced by-product formation .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)-2-fluoropyridine is unique due to the presence of both difluoromethyl and fluorine substituents, which confer distinct electronic and steric properties. This dual substitution pattern enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical transformations .

Properties

IUPAC Name

3-(difluoromethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXUTUWTZFRNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733908
Record name 3-(Difluoromethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-42-3
Record name 3-(Difluoromethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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